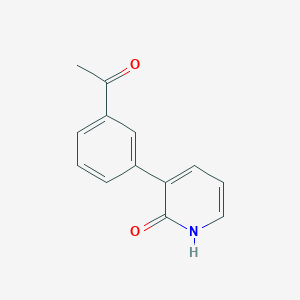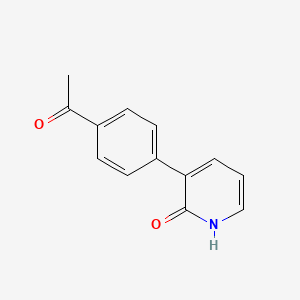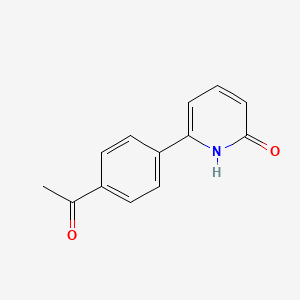
3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%
Übersicht
Beschreibung
3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, also known as 5-CN-2-FPH, is an organic compound with a wide range of applications in scientific research. It is a member of the pyridine family, and consists of a phenyl ring attached to a pyridine ring containing a cyano and fluorine substituent. 5-CN-2-FPH has been found to be a useful reagent for organic synthesis, and has been used in a variety of research applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 5-CN-2-FPH.
Wissenschaftliche Forschungsanwendungen
3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been found to be useful as a reagent for organic synthesis, and has been used in the synthesis of various heterocyclic compounds. It has also been used as a catalyst in the synthesis of polymers and other materials. Additionally, 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has been used in the synthesis of fluorescent dyes, and has been found to be effective in the detection of various biomolecules.
Wirkmechanismus
The mechanism of action of 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the cyano and fluorine substituents on the phenyl ring are responsible for its reactivity. The cyano group is thought to act as an electron withdrawing group, and the fluorine atom is thought to act as an electron donating group. This combination of electron withdrawing and donating groups is believed to facilitate the reaction of 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% are not well understood. However, it is believed that the cyano and fluorine substituents on the phenyl ring are responsible for its reactivity. These substituents are thought to interact with enzymes in the body, which may lead to changes in biochemical and physiological processes. Additionally, 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has been found to be an effective inhibitor of certain enzymes, which may lead to changes in biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. Additionally, it is a relatively stable compound, and is not prone to decomposition. However, 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% is also known to be toxic and should be handled with care. Additionally, it is not soluble in water, and must be dissolved in an organic solvent such as methanol or ethanol before use.
Zukünftige Richtungen
There are several potential future directions for 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%. One potential direction is the development of new methods for synthesis of this compound. Additionally, further research could be conducted on the biochemical and physiological effects of 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%. Additionally, further research could be conducted on the potential applications of 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% in the development of new materials. Finally, further research could be conducted on the potential use of 3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% in the detection of biomolecules.
Synthesemethoden
3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods. The most commonly used method is the reaction of 5-cyano-2-fluorophenylboronic acid with 2-hydroxy-3-methylpyridine in the presence of a palladium catalyst. This reaction is carried out in an inert atmosphere at a temperature of 80-100°C for several hours. Other methods of synthesis include the reaction of 5-cyano-2-fluorophenol with 2-hydroxy-3-methylpyridine in the presence of a palladium catalyst, and the reaction of 5-cyano-2-fluoro-3-methoxyphenylboronic acid with 2-hydroxy-3-methylpyridine in the presence of a palladium catalyst.
Eigenschaften
IUPAC Name |
4-fluoro-3-(2-oxo-1H-pyridin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-11-4-3-8(7-14)6-10(11)9-2-1-5-15-12(9)16/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNRDCPSIOHUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=C(C=CC(=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682745 | |
| Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine | |
CAS RN |
1261998-60-0 | |
| Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















